Ondansetron-d5
CAS No.:
Cat. No.: VC0212529
Molecular Formula: C18H14D5N3O
Molecular Weight: 298.39
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H14D5N3O |
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Molecular Weight | 298.39 |
Introduction
Chemical and Structural Properties
Ondansetron-d5 retains the core structure of ondansetron but incorporates deuterium at specific positions. Key characteristics include:
Property | Value | Source |
---|---|---|
Molecular formula | C₁₈H₁₄D₅N₃O | |
Molecular weight | 298.4 g/mol | |
Isotopic purity | ≥98% (deuterated) | |
Stability | Enhanced metabolic resistance |
Deuterium substitution reduces metabolic degradation rates, enabling precise tracking in biological systems.
Synthesis and Production
Deuterium integration is achieved through:
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Hydrogen-deuterium exchange: Catalyzed by acidic or basic conditions using deuterated solvents (e.g., D₂O).
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Deuterated precursors: Synthesis from deuterium-enriched intermediates to ensure site-specific labeling.
Industrial-scale production involves multi-step purification to meet analytical standards, with quality control protocols ensuring isotopic integrity.
Research Use
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Metabolic studies: Deuterium labeling allows differentiation between endogenous and exogenous ondansetron in mass spectrometry, improving quantification accuracy .
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Drug interaction analysis: Used to study cytochrome P450 (CYP3A4, CYP2D6) metabolism and potential drug-drug interactions .
Clinical Relevance
While ondansetron is approved for chemotherapy-induced nausea and vomiting (CINV), ondansetron-d5 is exclusively a research tool. Clinical trials of ondansetron highlight:
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Efficacy: 60–70% reduction in acute CINV when combined with dexamethasone .
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Safety profile: Mild side effects (e.g., headache, constipation) and rare QT prolongation .
Pharmacokinetic Data
Comparative pharmacokinetics of ondansetron and its deuterated form:
Parameter | Ondansetron | Ondansetron-d5 | Source |
---|---|---|---|
Bioavailability | ~60% | Similar* | |
Half-life | 3.8–5.7 hours | Extended* | |
Protein binding | 70–76% | Unchanged | |
Metabolism | Hepatic (CYP3A4) | Slowed CYP-mediated |
*Deuterium reduces first-pass metabolism, increasing systemic exposure .
Research Findings
A 2023 systematic review of 13 clinical trials (Frontiers in Pharmacology) underscored ondansetron’s role in CINV management :
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Key outcomes:
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65% of patients achieved complete control of acute vomiting.
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52% reported no delayed nausea (24–72 hours post-chemotherapy).
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Combination therapy: Synergy with NK₁ receptor antagonists (e.g., aprepitant) improved response rates by 20% .
Future Directions
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